tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate
Overview
Description
tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate: is a synthetic organic compound that features a pyrazole ring, a pyrrolidine ring, and a tert-butyl ester group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester.
Introduction of the cyano group: This step might involve the use of a cyanating agent such as sodium cyanide.
Formation of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving an appropriate amine and a dihaloalkane.
Coupling of the pyrazole and pyrrolidine rings: This step might involve a nucleophilic substitution reaction.
Introduction of the tert-butyl ester group: This can be achieved through esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to carboxylic acids.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Acidic or basic conditions, depending on the desired substitution.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various ester or acid derivatives.
Scientific Research Applications
tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyrazole and pyrrolidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: As a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate would depend on its specific biological target. Generally, compounds with pyrazole and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The cyano group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate: can be compared with other pyrazole and pyrrolidine derivatives, such as:
Uniqueness
The unique combination of the pyrazole and pyrrolidine rings with the tert-butyl ester group and the cyano group gives This compound distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 3-(3-amino-4-cyanopyrazol-1-yl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-13(2,3)20-12(19)17-5-4-10(8-17)18-7-9(6-14)11(15)16-18/h7,10H,4-5,8H2,1-3H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKHBWKCODLWNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C(=N2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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